molecular formula C10H14O2 B1610697 1-(4-Ethoxyphenyl)ethan-1-ol CAS No. 52067-36-4

1-(4-Ethoxyphenyl)ethan-1-ol

Cat. No.: B1610697
CAS No.: 52067-36-4
M. Wt: 166.22 g/mol
InChI Key: GKGQWBJLOYXULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of ethanol where the ethoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions and yields the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-ethoxyphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield 1-(4-ethoxyphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(4-ethoxyphenyl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed:

    Oxidation: 1-(4-ethoxyphenyl)ethanone.

    Reduction: 1-(4-ethoxyphenyl)ethane.

    Substitution: 1-(4-ethoxyphenyl)ethyl chloride.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent in preliminary studies.

    Medicine: Research indicates its possible use in drug development for treating infectious diseases and inflammatory disorders.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)ethan-1-ol: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and biological activity.

    1-(4-Hydroxyphenyl)ethan-1-ol: The presence of a hydroxyl group instead of an ethoxy group can significantly alter the compound’s properties and applications.

    1-(4-Ethoxyphenyl)ethanone: This ketone derivative is structurally similar but has different chemical and biological properties due to the presence of a carbonyl group.

Properties

IUPAC Name

1-(4-ethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGQWBJLOYXULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551918
Record name 1-(4-Ethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52067-36-4
Record name 4-Ethoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52067-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52067-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Ethoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxyphenyl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Ethoxyphenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Ethoxyphenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Ethoxyphenyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Ethoxyphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.